Cabotegravir

描述

卡博替尼是一种抗逆转录病毒药物,用于治疗和预防艾滋病毒/艾滋病。 它是一种整合酶链转移抑制剂 (INSTI),可阻止病毒基因组整合到宿主 DNA 中,从而抑制病毒复制 。 卡博替尼有口服和长效注射剂型,使其成为 HIV 治疗和暴露前预防 (PrEP) 的通用选择 .

准备方法

合成路线和反应条件

卡博替尼的合成涉及多个步骤,从商业上可获得的起始原料开始。 反应条件通常涉及使用强碱,例如氢化钠,以及各种有机溶剂 .

工业生产方法

卡博替尼的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,并实施了严格的质量控制措施。 最终产品根据预期用途制成片剂或注射悬浮液 .

化学反应分析

反应类型

卡博替尼会经历几种类型的化学反应,包括:

氧化: 卡博替尼可以被氧化形成各种代谢产物。

还原: 还原反应可以改变卡博替尼分子上的官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种有机溶剂。 反应条件通常得到控制以确保获得具有高纯度的所需产物 .

形成的主要产物

科学研究应用

Applications in HIV Treatment

-

Long-Acting Injectable Regimen :

- Cabotegravir has been combined with rilpivirine in a long-acting injectable formulation. This regimen has shown high efficacy in maintaining viral suppression in individuals living with HIV, demonstrating a strong barrier to resistance .

- Clinical trials indicate that this two-drug regimen is effective in antiretroviral-naive patients, with ongoing studies assessing its safety and efficacy over extended periods .

- Oral Administration :

Applications in Pre-Exposure Prophylaxis (PrEP)

-

Efficacy in HIV Prevention :

- Long-acting injectable this compound has demonstrated superior efficacy compared to daily oral tenofovir disoproxil fumarate plus emtricitabine in preventing HIV infection among high-risk populations, including men who have sex with men and transgender women .

- The HPTN 083 study highlighted that this compound maintained high levels of protection against HIV over time, with minimal instances of breakthrough infections linked to integrase strand transfer inhibitor resistance .

-

Adherence and Acceptance :

- The convenience of fewer injections compared to daily pills enhances adherence among users. Studies have indicated that individuals prefer long-acting formulations due to reduced daily burden and improved lifestyle integration .

- Real-world data suggest that adherence rates remain high with this compound injections, supporting its role as a preferred option for PrEP .

Case Study 1: Implementation in Diverse Populations

A recent report explored the implementation pathways for this compound among various populations at risk of HIV. The findings underscored the importance of tailoring delivery methods to meet the needs of individuals with different health backgrounds, including those with mental health challenges or substance use disorders .

Case Study 2: Resistance Patterns

A case series involving patients with NNRTI resistance demonstrated that this compound combined with lenacapavir resulted in high rates of virologic suppression (94%). This highlights this compound's effectiveness even in populations facing significant treatment challenges due to resistance .

Summary of Findings

| Application | Formulation | Efficacy | Adherence |

|---|---|---|---|

| Treatment of HIV | Long-acting injectable | High viral suppression | Monthly/quarterly dosing |

| Pre-exposure prophylaxis (PrEP) | Injectable & oral | Superior efficacy over daily oral PrEP | High adherence rates |

作用机制

卡博替尼通过与 HIV 整合酶的活性位点结合发挥作用。 这阻止了病毒基因组向宿主 DNA 的链转移,从而抑制病毒复制 。 分子靶标包括整合酶和病毒 DNA,涉及的途径与病毒复制周期有关 .

相似化合物的比较

类似化合物

多替拉韦: 另一种作用机制类似的整合酶抑制剂。

拉替拉韦: 首个获批用于 HIV 治疗的整合酶抑制剂。

艾维拉韦: 一种与其他抗逆转录病毒药物联合使用的整合酶抑制剂.

卡博替尼的独特性

卡博替尼因其长效注射剂型而独一无二,该剂型可提供持续的药物水平,并减少每日服药的需要。 这使得它特别适用于难以坚持每日服药方案的患者 .

生物活性

Cabotegravir, an integrase strand transfer inhibitor (INSTI), is primarily recognized for its role in the prevention and treatment of HIV. Its biological activity has been extensively studied, revealing significant efficacy in both pre-exposure prophylaxis (PrEP) and treatment regimens. This article provides a comprehensive overview of this compound's pharmacological properties, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound exhibits a potent antiviral activity against HIV-1, with an effective concentration (EC50) of approximately 0.25 nM for wild-type HIV-1 clade B, indicating its high potency . The pharmacokinetics of this compound demonstrate rapid absorption following oral administration, with over 99.8% plasma protein binding. It undergoes glucuronidation primarily via UGT1A1 and has a terminal elimination half-life of approximately 40 hours .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| EC50 (HIV-1 clade B) | 0.25 nM |

| Plasma Protein Binding | >99.8% |

| Terminal Half-Life | ~40 hours |

| Primary Metabolism | UGT1A1 |

Efficacy in Clinical Trials

This compound has been evaluated in several pivotal clinical trials, demonstrating superior efficacy compared to traditional oral PrEP regimens. Notably, the HPTN 083 trial revealed that injectable this compound reduced the risk of HIV acquisition by 66% compared to daily oral tenofovir disoproxil fumarate (TDF) and emtricitabine (FTC) among men who have sex with men and transgender women .

Table 2: Efficacy of this compound in Clinical Trials

| Study | Population | This compound Group Incidence Rate | TDF/FTC Group Incidence Rate | Hazard Ratio (95% CI) |

|---|---|---|---|---|

| HPTN 083 | MSM and Transgender Women | 0.41 per 100 person-years | 1.22 per 100 person-years | 0.34 (0.18–0.62) |

| HPTN 084 | Cisgender Women in Sub-Saharan Africa | 0.21% | 1.79% | 0.11 (0.04–0.32) |

The results from these trials indicate that this compound is significantly more effective than oral PrEP options, particularly in populations with high HIV incidence.

Safety Profile

The safety profile of this compound has been closely monitored in clinical studies. The incidence of adverse events was similar between the this compound and TDF/FTC groups, with no new safety concerns identified during follow-up . However, there were instances of breakthrough infections associated with delayed dosing or missed injections, which raises concerns about adherence and potential resistance development.

Case Studies

Several case studies have highlighted the real-world implications of this compound use in various populations:

- Case Study 1 : In a cohort study involving transgender women, this compound demonstrated high adherence rates and a low incidence of HIV infections despite some participants experiencing treatment interruptions .

- Case Study 2 : A longitudinal study among cisgender women in Eastern Africa reported an incidence rate of only four HIV infections in the this compound group over the study period, showcasing its effectiveness even in high-risk settings .

属性

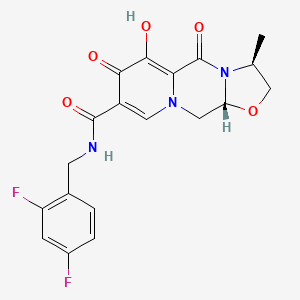

IUPAC Name |

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWSTNLSLKSJPK-LKFCYVNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146982 | |

| Record name | GSK-1265744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cabotegravir binds to the active site of HIV integrase, preventing strand transfer of the viral genome into the host genome, and preventing replication of the virus. | |

| Record name | Cabotegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1051375-10-0 | |

| Record name | Cabotegravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051375-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cabotegravir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cabotegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-1265744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CABOTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH0132Z1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of cabotegravir?

A1: this compound is a potent integrase strand transfer inhibitor (INSTI) that acts by binding to the integrase enzyme of HIV-1. This binding prevents the integration of viral DNA into the host cell's genome, thus blocking viral replication. [, , , ]

Q2: How does the inhibition of HIV-1 integrase by this compound affect the virus lifecycle?

A2: By inhibiting integrase, this compound prevents the formation of proviral DNA, which is essential for the production of new viral proteins and the establishment of a persistent infection. [, , ]

Q3: Does this compound demonstrate activity against HIV-2?

A3: Yes, in vitro studies have demonstrated that this compound exhibits antiviral activity against HIV-2 isolates, with EC50 values in the low to subnanomolar range, comparable to its activity against HIV-1. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C28H27F2N7O4 and a molecular weight of 555.56 g/mol. []

Q5: How do structural modifications of this compound influence its activity and solubility?

A5: While the exact SAR of this compound's solubility is not fully elucidated in these papers, research suggests that specific structural features contribute to its low aqueous solubility, which is crucial for its long-acting formulation. [] One study investigating resistance mechanisms identified that specific mutations in the HIV integrase enzyme, like L74I/Q148R, can reduce this compound's susceptibility. []

Q6: How is this compound formulated for long-acting administration?

A6: this compound is formulated as a nanosuspension for long-acting intramuscular (IM) injection. This formulation allows for slow drug release from the muscle, resulting in sustained therapeutic concentrations for extended periods. [, , ]

Q7: How does the stability of this compound in its injectable formulation compare to other formulations?

A7: The long-acting injectable formulation of this compound exhibits a significantly longer half-life compared to the oral formulation, allowing for less frequent dosing intervals (monthly or even bimonthly). [, ] This difference in half-life is attributed to the slow release of the drug from the intramuscular depot.

Q8: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A8: this compound is primarily metabolized by UDP-glucuronosyltransferase (UGT) 1A1 and UGT1A9 enzymes in the liver. [] Following oral administration, approximately 27% of the dose is recovered in the urine, primarily as the glucuronide metabolite (M1). [] this compound demonstrates minimal intestinal and renal metabolism. []

Q9: What is the impact of renal impairment on this compound exposure?

A9: Severe renal impairment (creatinine clearance <30 mL/min) does not significantly impact plasma this compound exposure. Therefore, dose adjustment is not required in patients with renal impairment who are not on dialysis. []

Q10: How does a high-fat meal affect the pharmacokinetics of this compound?

A10: A high-fat meal moderately increases this compound exposure (area under the curve and maximum concentration) by approximately 14%, which is not considered clinically significant. []

Q11: How does obesity impact the exposure of long-acting this compound and rilpivirine?

A12: Studies using physiologically based pharmacokinetic modeling suggest that obesity can reduce the exposure of both drugs, particularly in individuals with a BMI > 35 kg/m2. This reduction might lead to suboptimal drug concentrations, especially with less frequent dosing schedules. []

Q12: Does age affect the pharmacokinetics of long-acting this compound and rilpivirine?

A13: PBPK modeling studies suggest that older individuals may have higher exposure to LA this compound/rilpivirine compared to younger individuals. This difference highlights the need to consider age-related pharmacokinetic variations in this population. []

Q13: What is the impact of oral lead-in on long-acting this compound pharmacokinetics?

A14: Studies have shown that the use of an oral lead-in before initiating long-acting this compound injections does not significantly affect the drug's overall exposure. This finding supports the optional use of oral lead-in. []

Q14: What preclinical studies have been conducted to evaluate the efficacy of long-acting this compound?

A15: Preclinical studies in macaque models demonstrated that long-acting this compound provided high protection against both rectal and vaginal HIV transmission at clinically achievable drug concentrations. These findings supported the drug's development for pre-exposure prophylaxis (PrEP). [, ]

Q15: What are the key findings from clinical trials evaluating long-acting this compound for HIV treatment and prevention?

A16:* HPTN 083 & HPTN 084: Demonstrated superior efficacy of long-acting this compound compared to daily oral tenofovir disoproxil fumarate–emtricitabine (TDF–FTC) for PrEP in men who have sex with men (MSM), transgender women, and cisgender women in sub-Saharan Africa. [, ] * ECLAIR: Phase IIa study showcasing the safety, tolerability, and acceptability of this compound LA for PrEP in healthy men. []* LATTE: Phase IIb study demonstrating the efficacy of daily oral this compound + rilpivirine compared to efavirenz + 2 NRTIs in treatment-naïve adults with HIV-1. []* LATTE-2: Phase IIb study showing comparable efficacy of long-acting this compound + rilpivirine (dosed every 4 or 8 weeks) to daily oral ART in treatment-naïve adults with HIV-1. [] * FLAIR: Phase III study demonstrating non-inferiority of monthly long-acting this compound + rilpivirine versus daily oral dolutegravir/abacavir/lamivudine for maintaining virologic suppression in treatment-naïve individuals. []* ATLAS: Phase III study confirming the efficacy of monthly this compound + rilpivirine injections in maintaining HIV suppression in treatment-experienced patients. []* ATLAS-2M: Supported the efficacy of this compound + rilpivirine injections administered every 8 weeks. []

Q16: What are the known resistance mechanisms to this compound?

A17: Resistance to this compound can emerge through mutations in the HIV-1 integrase gene. While the L74I polymorphism alone doesn't significantly impact this compound susceptibility, the combination of L74I with Q148R mutations can lead to reduced susceptibility. [] Additionally, mutations like E138A/G140A/G163R/Q148R or E138K/G140A/S147G/Q148K have been shown to confer high-level resistance to both this compound and bictegravir, highlighting potential cross-resistance within the INSTI class. []

Q17: Does the HIV-1 subtype influence the risk of treatment failure with this compound + rilpivirine?

A18: Yes, clinical trials have shown that individuals infected with HIV-1 subtypes A6/A1, initially classified as A1, have an increased risk of virologic failure when treated with this compound + rilpivirine. This finding emphasizes the importance of considering HIV-1 subtype when prescribing this treatment. [, ]

Q18: What are the most common side effects associated with long-acting this compound injections?

A19: The most commonly reported side effect is injection site reactions (ISRs), including pain, induration, and swelling. These reactions are typically mild to moderate in severity and tend to decrease in frequency with subsequent injections. [, ]

Q19: What analytical techniques are used to quantify this compound in biological samples?

A20: Several analytical methods, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and tandem mass spectrometry (MS/MS), have been developed and validated for the quantification of this compound in biological samples. [, , ] These methods demonstrate high sensitivity, accuracy, and reproducibility for therapeutic drug monitoring.

Q20: Why is the low solubility of this compound important for its long-acting formulation?

A21: The low solubility of this compound in aqueous solutions is a key factor contributing to its slow and sustained release from the intramuscular injection site, allowing for a longer duration of action and less frequent dosing. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。